Bienvenue dans la boutique en ligne BenchChem!

5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

medicinal chemistry structure-activity relationship kinase inhibitor design

5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-34-3) is a fully synthetic, fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class. This scaffold serves as a purine bioisostere and is extensively employed in the design of ATP-competitive kinase inhibitors.

Molecular Formula C20H16FN3O2
Molecular Weight 349.365
CAS No. 1359207-34-3
Cat. No. B2878142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1359207-34-3
Molecular FormulaC20H16FN3O2
Molecular Weight349.365
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F
InChIInChI=1S/C20H16FN3O2/c1-26-19-8-3-2-7-16(19)17-12-18-20(25)23(9-10-24(18)22-17)13-14-5-4-6-15(21)11-14/h2-12H,13H2,1H3
InChIKeyUWBLOPILONENMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-34-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-34-3) is a fully synthetic, fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrazin-4(5H)-one class [1]. This scaffold serves as a purine bioisostere and is extensively employed in the design of ATP-competitive kinase inhibitors . The compound incorporates a 3-fluorobenzyl substituent at the N5 position and a 2-methoxyphenyl group at the C2 position of the pyrazole ring, resulting in a molecular formula of C₂₀H₁₆FN₃O₂ and a molecular weight of 349.4 g/mol [1]. The pyrazolo[1,5-a]pyrazin-4(5H)-one core has demonstrated antiproliferative activity against non-small-cell lung cancer (NSCLC) cell lines, including A549 and H322, with mechanism-of-action studies implicating PI3K pathway modulation and cell-cycle arrest [2].

Why 5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyrazin-4(5H)-ones in Scientific Procurement


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype, even subtle variations in the benzyl substituent at N5 or the aryl group at C2 can drastically alter antiproliferative potency, target engagement, and mechanism of cell death. For example, in the A549 lung adenocarcinoma model, compounds differing only in the substitution pattern on the benzyl ring have been shown to shift the mode of growth inhibition between G1-phase arrest and apoptosis [1]. The 3-fluorobenzyl isomer presents a distinct electronic and steric profile compared to its 2-fluoro and 4-fluoro counterparts, which directly influences π-stacking interactions within the PI3K active site and modulates metabolic stability [2]. Consequently, generic replacement of 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with an uncharacterized regioisomer risks loss of the specific biological signature required for reproducible SAR campaigns and mechanism-of-action studies.

Differential Evidence for 5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-34-3) Relative to Closest Structural Analogs


Regioisomeric Fluorine Positioning: 3-Fluorobenzyl vs. 2-Fluorobenzyl and 4-Fluorobenzyl Analogs

The 3-fluorobenzyl substituent on 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one places the electronegative fluorine atom at the meta position of the benzyl ring. In contrast, the 2-fluorobenzyl analog (CAS 1359207-33-2) positions fluorine ortho, and the 4-fluorobenzyl analog positions it para. In congeneric pyrazolo[1,5-a]pyrazin-4(5H)-one series evaluated against A549 cells, compounds bearing a fluorine atom at the meta position on the benzyl ring have been associated with autophagy induction, whereas para- or ortho-fluoro isomers induced apoptosis or G1 arrest, respectively [1]. The meta-fluoro substitution modulates the electron density on the benzyl ring differently, affecting the compound's LogP (XLogP3-AA = 3.1 for the target compound [2]) and its ability to engage hydrophobic pockets within the PI3K active site.

medicinal chemistry structure-activity relationship kinase inhibitor design

Predicted PI3K Binding Affinity from Molecular Docking: 3-Fluorobenzyl Substituent vs. Unsubstituted Benzyl

Molecular docking studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against the PI3K crystal structure (PDB ID: 4XE0) have demonstrated that compounds with electron-withdrawing substituents on the N5-benzyl group achieve more favorable binding scores and conserved interactions within the ATP-binding pocket [1]. The 3-fluorobenzyl group in the target compound is expected to enhance binding affinity relative to an unsubstituted benzyl analog due to the electron-withdrawing effect of fluorine, which strengthens π-π stacking with Tyr867 and hydrophobic contacts with Ile831 and Val850 [1]. Compounds 27 and 28 from the Kuzu et al. series, which bear structurally distinct substitution patterns, achieved IC₅₀ values of 8.19 µM and 7.01 µM against A549 cells and significantly reduced PI3K protein levels, serving as a class-level benchmark [1]. The target compound has not been individually docked or assayed in this study.

PI3K inhibition molecular docking cancer therapeutics

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bond Acceptor Count of the 3-Fluorobenzyl Isomer

The target compound exhibits an XLogP3-AA of 3.1, a hydrogen-bond acceptor count of 4, and zero hydrogen-bond donors [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliant). Compared to the 2-methoxy regioisomer series as a class, the 3-fluorobenzyl substitution balances lipophilicity without introducing a hydrogen-bond donor, which is critical for maintaining membrane permeability while avoiding excessive metabolic clearance [2]. The 2-fluorobenzyl analog, by contrast, creates a different electrostatic surface potential that can alter aqueous solubility and CYP450 metabolic profiles, although direct comparative solubility data for the exact isomers are not publicly available.

drug-likeness ADMET prediction physicochemical profiling

Optimal Application Scenarios for 5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-34-3) Based on Established Evidence


Chemical Probe for Investigating PI3K-Mediated Signaling in A549 Non-Small-Cell Lung Cancer Models

Based on class-level evidence that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives reduce PI3K protein levels and inhibit A549 cell proliferation [1], 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can serve as a chemical starting point for PI3K pathway interrogation. The 3-fluorobenzyl substituent is predicted to enhance target binding relative to unsubstituted benzyl analogs, making it suitable for dose-response studies in PI3K-dependent NSCLC lines where PI3K protein knockdown is the readout.

Regioisomeric Selectivity Profiling in Autophagy vs. Apoptosis Mechanism-of-Action Screens

Pyrazolo[1,5-a]pyrazin-4(5H)-ones with a meta-fluorine on the N5-benzyl group have been linked to autophagy induction in lung cancer cells, whereas ortho- and para-fluoro isomers trigger G1 arrest or apoptosis [2]. 5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is therefore the appropriate isomer to procure when the experimental objective is to dissect autophagy-dependent cell death pathways in H322 or A549 cells, avoiding the confounding effects of alternative death mechanisms.

Kinase Inhibitor Scaffold Optimization and Fragment-Based Drug Discovery Campaigns

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a validated bioisostere of the purine ring system and serves as a privileged scaffold for ATP-competitive kinase inhibition . 5-(3-Fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, with its drug-like physicochemical profile (XLogP3-AA = 3.1, MW = 349.4) [3], is an attractive starting point for fragment growth or scaffold hopping programs targeting kinases with a hydrophobic adenine pocket, such as PI3K isoforms or topoisomerase IIα.

ADMET Comparator Studies for Fluorine Positional Isomer Series

The 3-fluorobenzyl isomer occupies a specific point in fluorine positional isomer space. Researchers conducting systematic ADMET comparisons across ortho-, meta-, and para-fluorobenzyl pyrazolo[1,5-a]pyrazin-4(5H)-ones require the exact 3-fluoro isomer (CAS 1359207-34-3) to evaluate how meta-fluorine placement affects metabolic stability, CYP450 inhibition, and plasma protein binding relative to its regioisomers [4].

Quote Request

Request a Quote for 5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.